molecular formula C7H5N3S B11814691 5-(Pyrimidin-2-yl)thiazole

5-(Pyrimidin-2-yl)thiazole

Katalognummer: B11814691
Molekulargewicht: 163.20 g/mol
InChI-Schlüssel: JAAWHROJHURLSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyrimidin-2-yl)thiazole is a heterocyclic compound that features both a pyrimidine ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atoms in the pyrimidine ring, contributes to the compound’s unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base. For example, the reaction of 2-aminopyrimidine with 2-bromoacetophenone in ethanol and triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyrimidin-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Pyrimidin-2-yl)thiazole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

The mechanism of action of 5-(Pyrimidin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with a similar thiazole-pyridine structure.

    2-(Pyridin-2-yl)thiazole: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-(Pyrimidin-2-yl)thiazole is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these two heterocycles allows for versatile reactivity and the potential for diverse applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C7H5N3S

Molekulargewicht

163.20 g/mol

IUPAC-Name

5-pyrimidin-2-yl-1,3-thiazole

InChI

InChI=1S/C7H5N3S/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H

InChI-Schlüssel

JAAWHROJHURLSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=CN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.